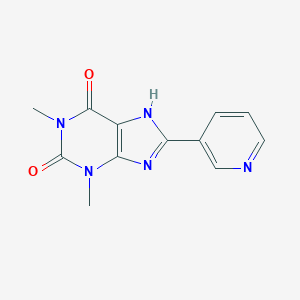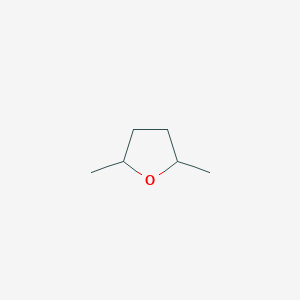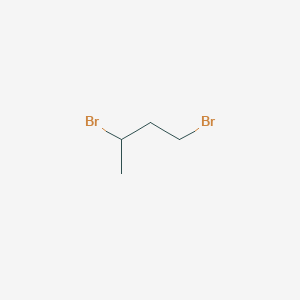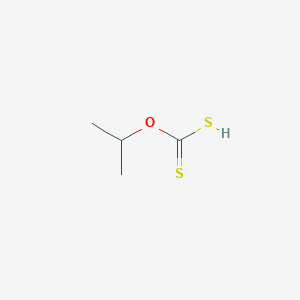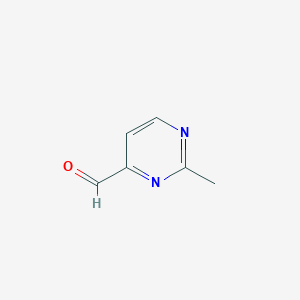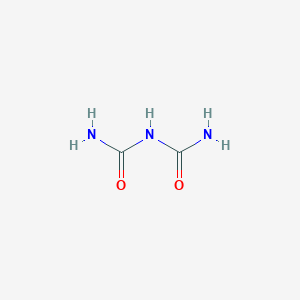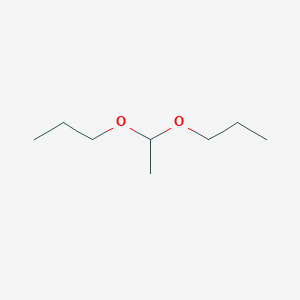
1,1-Dipropoxyethane
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1,1-Dipropoxyethane often involves reactions that can be applied to its synthesis. For instance, the living cyclopolymerization of diethyl dipropargylmalonate by specific catalysts in dimethoxyethane suggests a methodology for synthesizing complex ethers and related compounds, potentially applicable to 1,1-Dipropoxyethane (Fox & Schrock, 1992).
Molecular Structure Analysis
The molecular structure of compounds related to 1,1-Dipropoxyethane, such as 1,2-diphenoxyethane, reveals insights into their conformational preferences. For example, the crystal structure analysis of 1,2-[4-butoxybenzoyloxy-4′-pentyl]diphenylethane has shown typical molecular arrangements due to strong dipole-dipole interactions, which could be relevant to understanding the structural behavior of 1,1-Dipropoxyethane (Allouchi & Courseille, 2005).
Chemical Reactions and Properties
Chemical reactions and properties of 1,1-Dipropoxyethane can be inferred from studies on similar compounds. For instance, the electrochemical study of calix[4]arenes derivatives highlights the importance of the phenolic group's oxidation, which could be analogous to reactions involving the ethereal groups in 1,1-Dipropoxyethane (Louati et al., 2006).
Physical Properties Analysis
The physical properties of similar compounds, such as 1,2-dimethoxyethane and 1,2-dimethoxypropane, provide a basis for understanding the behavior of 1,1-Dipropoxyethane in various environments. These studies reveal how molecular structure affects solubility, density, and thermodynamic properties, which are critical for practical applications (Hezaveh et al., 2011).
Chemical Properties Analysis
The chemical properties of 1,1-Dipropoxyethane can be analyzed through its reactivity patterns. For example, the synthesis and properties of polymethylenebis(diphenylcyclopropenium) dications provide insights into the reactivity of ether-containing compounds under various conditions, which could relate to the chemical behavior of 1,1-Dipropoxyethane in synthetic applications (Komatsu et al., 1982).
Aplicaciones Científicas De Investigación
Conformational Energy Studies : Wiberg & Murcko (1989) conducted a study on the conformational energy map for rotamers of dimethoxymethane, which relates to the study of 1,1-dimethoxyethane. They found that larger torsional angles in the molecule exhibit approximate 4-fold symmetry. This research provides insights into the molecular interactions and stability of 1,1-dimethoxyethane and related compounds (Wiberg & Murcko, 1989).
Polymerization Processes : Fox & Schrock (1992) described the living cyclopolymerization of diethyl dipropargylmalonate in dimethoxyethane, highlighting its role in polymer chemistry. This study underscores the potential of using 1,1-dimethoxyethane in polymerization processes to create polymers with specific properties (Fox & Schrock, 1992).
Crystal Structure Analysis : Yasuoka, Ando, & Kuriyabashi (1967) determined the crystal structure of 1,2-Diphenoxyethane, which has similarities to 1,1-Dipropoxyethane. They found that the molecule adopts a gauche conformation, which is essential for understanding the physical properties of related compounds (Yasuoka, Ando, & Kuriyabashi, 1967).
Dipole Moment Analysis in Monomer Models : Kato, Araki, & Abe (1981) conducted dielectric measurements on 1,2-dimethoxy-2-methylpropane, a monomer model for poly(oxy-1,1-dimethylethylene), in various solvents. Their research contributes to understanding the dipole moment and conformational preferences in molecules related to 1,1-Dipropoxyethane (Kato, Araki, & Abe, 1981).
Excess Molar Enthalpies in Binary Mixtures : Amireche-Ziar, Richon, & Brahim Belaribi (2013) studied the excess molar enthalpies for binary mixtures involving ethers like 1,2-dichloroethane and 1,1-dimethoxyethane, providing valuable data for understanding the thermodynamic properties of such mixtures (Amireche-Ziar, Richon, & Brahim Belaribi, 2013).
Ground State Conformational Preferences : Buchanan, Sibert, & Zwier (2013) explored the ground state conformational energy landscape of 1,2-Diphenoxyethane, which is closely related to 1,1-Dipropoxyethane. Their study reveals insights into the molecular flexibility and potential energy landscape of such molecules (Buchanan, Sibert, & Zwier, 2013).
Electron-Transfer Reactions : Mattes & Farid (1986) investigated the photochemical electron-transfer reactions of 1,1-diarylethylenes, which are structurally similar to 1,1-Dipropoxyethane. Their findings contribute to understanding the photochemistry and reactivity of such compounds (Mattes & Farid, 1986).
Solvent-Mediated Internal Conversion in Clusters : Walsh, Buchanan, Gord, & Zwier (2015) studied solvent-mediated internal conversion in diphenoxyethane-water clusters, providing insights into the role of solvents in modulating the electronic states and reactions of related molecules (Walsh, Buchanan, Gord, & Zwier, 2015).
Safety And Hazards
1,1-Dipropoxyethane is harmful if swallowed, in contact with skin, or if inhaled . It is also considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as having flammable liquids, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and reproductive toxicity .
Propiedades
IUPAC Name |
1-(1-propoxyethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-4-6-9-8(3)10-7-5-2/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISTZQJSHHTDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059325 | |
| Record name | Propane, 1,1'-[ethylidenebis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dipropoxyethane | |
CAS RN |
105-82-8 | |
| Record name | 1,1′-[Ethylidenebis(oxy)]bis[propane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dipropoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1'-[ethylidenebis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,1'-[ethylidenebis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dipropoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIPROPOXYETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277L28816Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



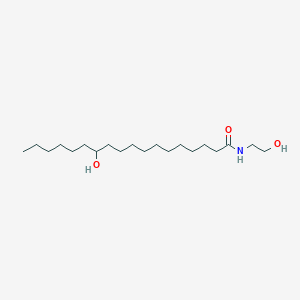
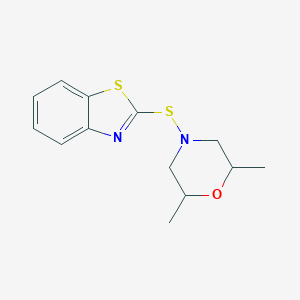
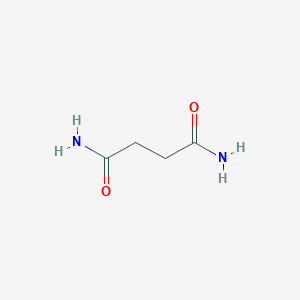
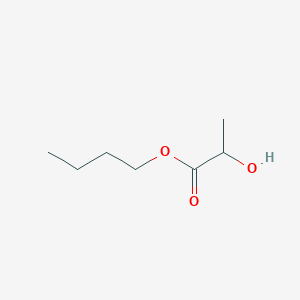
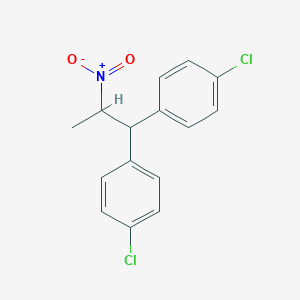
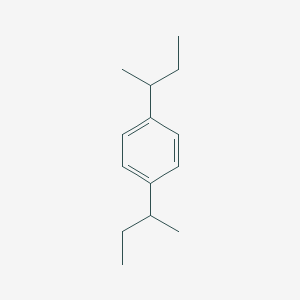
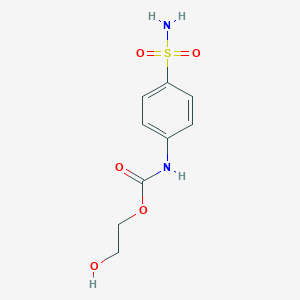
![(5R,8S,9S,10S,13R,14S,16R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89743.png)
